N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine involves several steps. One common method includes the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine can be compared with other similar compounds such as:
N-methylcyclopentylamine: Similar in structure but lacks the dimethylamine group.
Cyclopentylamine: A simpler compound with only the cyclopentyl and amine groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDEEKAUZTSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445605 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164642-21-1 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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